molecular formula C13H12ClN3O2 B2466252 5-Chloro-2-[(2-phenylethyl)amino]pyrimidine-4-carboxylic acid CAS No. 327064-08-4

5-Chloro-2-[(2-phenylethyl)amino]pyrimidine-4-carboxylic acid

Cat. No. B2466252
CAS RN: 327064-08-4
M. Wt: 277.71
InChI Key: IENXQMOXRHNNNW-UHFFFAOYSA-N
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Description

5-Chloro-2-[(2-phenylethyl)amino]pyrimidine-4-carboxylic acid is a chemical compound with the CAS Number: 327064-08-4 . It has a molecular weight of 277.71 and its molecular formula is C13H12ClN3O2 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 5-chloro-2-[(2-phenylethyl)amino]-4-pyrimidinecarboxylic acid . The InChI Code for this compound is 1S/C13H12ClN3O2/c14-10-8-16-13 (17-11 (10)12 (18)19)15-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2, (H,18,19) (H,15,16,17) .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a predicted pKb value of 3.57 .

Scientific Research Applications

Cocrystal Design and Characterization

One of the prominent applications of pyrimidine derivatives like 5-Chloro-2-[(2-phenylethyl)amino]pyrimidine-4-carboxylic acid is in the design and characterization of cocrystals. A study by Rajam et al. (2018) focused on creating cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids. These cocrystals were characterized using single-crystal X-ray diffraction, demonstrating the pyrimidine unit's potential in forming diverse molecular structures through hydrogen bonding and other intermolecular interactions Rajam, Muthiah, Butcher, Jasinski, & Wikaira, 2018.

Synthesis and Biological Activity

Pyrimidine derivatives have also been synthesized for potential biological activities. Dongarwar et al. (2011) synthesized ethyl-2-amino-4-chloro-6-(phenyl amino) pyrimidine-5-carboxylate derivatives through Cyclocondensation and Michel type of addition reaction. These novel derivatives were screened for antibacterial, antifungal, and anti-inflammatory activity, indicating the chemical's significance in medicinal chemistry Dongarwar, Wanjari, Nema, Katolkar, Turaskar, & Nimbekar, 2011.

Metal-Bearing Pyrimidines

Schlosser, Lefebvre, and Ondi (2006) discussed the stability and reactivity of 5-pyrimidyllithium species, especially when flanked by electron-withdrawing substituents like chlorine. This research contributes to understanding the synthetic applications and reactivity of pyrimidine derivatives in the presence of various substituents and metal ions Schlosser, Lefebvre, & Ondi, 2006.

Structural Studies

Extensive research has also been conducted on the structural aspects of pyrimidine derivatives. For instance, Grant, Seemann, and Winthrop (1956) synthesized and characterized β-dialkylaminoethyl esters of 2,5-disubstituted pyrimidine-4-carboxylic acids. Their work contributes to the understanding of the structural diversity and potential applications of pyrimidine derivatives in various fields Grant, Seemann, & Winthrop, 1956.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Mode of Action

Based on its structural similarity to other pyrimidine derivatives, it may interact with its targets through hydrogen bonding and hydrophobic interactions .

Pharmacokinetics

The compound’s bioavailability, half-life, and metabolic pathways remain to be determined .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 5-Chloro-2-[(2-phenylethyl)amino]pyrimidine-4-carboxylic acid. Specific details about these influences are currently unknown .

properties

IUPAC Name

5-chloro-2-(2-phenylethylamino)pyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2/c14-10-8-16-13(17-11(10)12(18)19)15-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,18,19)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENXQMOXRHNNNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC=C(C(=N2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49673871
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Chloro-2-[(2-phenylethyl)amino]pyrimidine-4-carboxylic acid

CAS RN

327064-08-4
Record name 5-chloro-2-[(2-phenylethyl)amino]pyrimidine-4-carboxylic acid
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